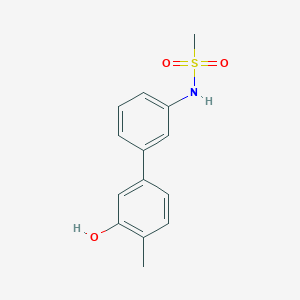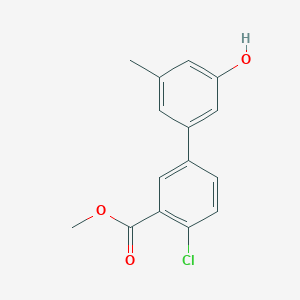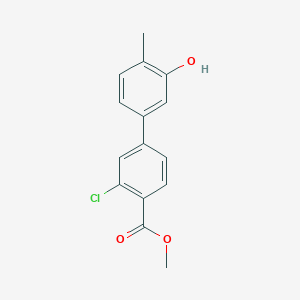
5-(3-Chloro-4-methoxycarbonylphenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-4-methoxycarbonylphenyl)-2-methylphenol, 95% (CMMPMP 95%) is a synthetic chemical compound used for a variety of applications in scientific research. CMMPMP 95% is a white crystalline solid with a melting point of approximately 125°C and a molecular weight of 273.6 g/mol. It is soluble in most organic solvents, such as acetone and methanol, and is insoluble in water.
科学的研究の応用
CMMPMP 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals and other organic compounds, as well as in the synthesis of materials for use in the electronics industry. It is also used in the synthesis of organic dyes and pigments, as well as in the synthesis of organic catalysts. Additionally, CMMPMP 95% is used in the synthesis of fragrances and flavors, as well as in the synthesis of insecticides and herbicides.
作用機序
CMMPMP 95% acts as a catalyst in a variety of reactions. In the synthesis of pharmaceuticals, CMMPMP 95% acts as a nucleophilic catalyst, which helps to speed up the reaction and increase the yield of the desired product. In the synthesis of organic dyes and pigments, CMMPMP 95% acts as a Lewis acid, which helps to increase the reactivity of the reactants and promote the formation of the desired product. In the synthesis of fragrances and flavors, CMMPMP 95% acts as an electrophilic catalyst, which helps to speed up the reaction and increase the yield of the desired product.
Biochemical and Physiological Effects
CMMPMP 95% has no known biochemical or physiological effects. It is not toxic and does not interact with any biological molecules. As such, it is safe for use in laboratory experiments.
実験室実験の利点と制限
The use of CMMPMP 95% in laboratory experiments has several advantages. It is a relatively inexpensive chemical compound, and can be easily synthesized in the laboratory. Additionally, it is not toxic and does not interact with any biological molecules, making it safe for use in laboratory experiments.
The main limitation of CMMPMP 95% is that it is insoluble in water. This means that it cannot be used in reactions involving water-soluble reactants or products. Additionally, CMMPMP 95% is not very reactive, which can limit its effectiveness as a catalyst in some reactions.
将来の方向性
The use of CMMPMP 95% in scientific research is expected to continue to expand in the coming years. It can be used in the synthesis of a wide range of compounds, including pharmaceuticals, organic dyes and pigments, fragrances and flavors, and insecticides and herbicides. Additionally, it can be used in the synthesis of materials for use in the electronics industry. Additionally, CMMPMP 95% can be used as a catalyst in a variety of reactions, including those involving nucleophilic, Lewis acid, and electrophilic catalysts. Finally, CMMPMP 95% can be used to study the reactivity of various compounds, as well as the mechanism of action of various catalysts.
合成法
CMMPMP 95% is synthesized using a multi-step reaction process. The first step involves the reaction of 3-chloro-4-methoxycarbonylphenylmagnesiumbromide and 2-methylphenol in the presence of a catalyst, such as aluminum chloride. This reaction produces 5-chloro-2-methylphenol, which is then reacted with sodium hydroxide and acetic anhydride to form CMMPMP 95%.
特性
IUPAC Name |
methyl 2-chloro-4-(3-hydroxy-4-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-3-4-11(8-14(9)17)10-5-6-12(13(16)7-10)15(18)19-2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCGMIDUZATRDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684035 |
Source


|
| Record name | Methyl 3-chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261987-72-7 |
Source


|
| Record name | Methyl 3-chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

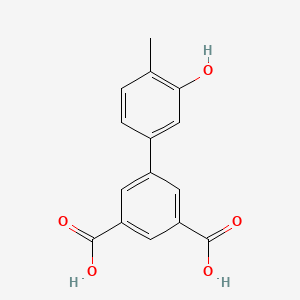

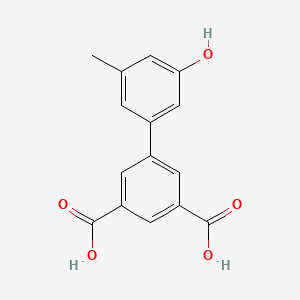
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372485.png)

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95%](/img/structure/B6372488.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372491.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372492.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95%](/img/structure/B6372499.png)
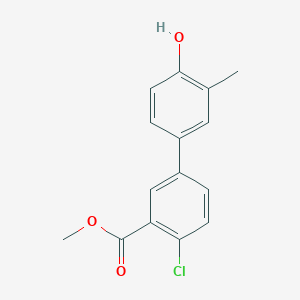
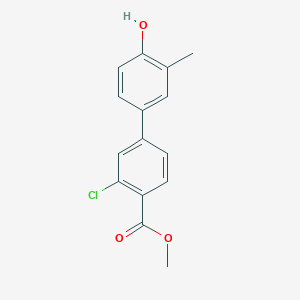
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372519.png)
